Docosa-4,7,10,13,16,19-hexaen-1-OL
CAS No.: 102783-20-0
Cat. No.: VC0026885
Molecular Formula: C22H34O
Molecular Weight: 314.513
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102783-20-0 |
|---|---|
| Molecular Formula | C22H34O |
| Molecular Weight | 314.513 |
| IUPAC Name | docosa-4,7,10,13,16,19-hexaen-1-ol |
| Standard InChI | InChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h3-4,6-7,9-10,12-13,15-16,18-19,23H,2,5,8,11,14,17,20-22H2,1H3 |
| Standard InChI Key | ABXNPXZSLCLSEO-UHFFFAOYSA-N |
| SMILES | CCC=CCC=CCC=CCC=CCC=CCC=CCCCO |
Introduction
Chemical Structure and Properties
Molecular Identity
Docosa-4,7,10,13,16,19-hexaen-1-OL, also known as CIS-4,7,10,13,16,19-docosahexaenol, is a polyunsaturated fatty alcohol with the molecular formula C22H34O and a molecular weight of 314.513 g/mol. The compound is registered with CAS number 102783-20-0 and PubChem CID 53422271 . Its IUPAC name is docosa-4,7,10,13,16,19-hexaen-1-ol, indicating a 22-carbon chain with six double bonds at positions 4, 7, 10, 13, 16, and 19, and an alcohol functional group at carbon-1.
Structural Characteristics
Docosa-4,7,10,13,16,19-hexaen-1-OL is structurally related to docosahexaenoic acid (DHA), a well-known omega-3 fatty acid that features prominently in brain and retinal tissues. The primary difference between these compounds lies in their terminal functional groups: Docosa-4,7,10,13,16,19-hexaen-1-OL has an alcohol group (-OH) at the end of the carbon chain, while DHA contains a carboxylic acid group (-COOH). This structural distinction significantly alters the compound's polarity, reactivity, and potential applications in organic synthesis and biological systems.
The compound retains the six double bonds characteristic of DHA, which contribute to its physical properties and biological activity. These double bonds typically maintain a cis configuration, giving the molecule a bent structure that influences its behavior in biological membranes and its interactions with other molecules.
Physical and Chemical Properties
Synthesis Methods
Reduction of Docosahexaenoic Acid (DHA)
The primary method for synthesizing Docosa-4,7,10,13,16,19-hexaen-1-OL involves the reduction of docosahexaenoic acid (DHA) or its esters using lithium aluminum hydride (LiAlH4). This process converts the carboxylic acid group of DHA to an alcohol group while preserving the carbon skeleton and double bond configuration .
A typical synthetic procedure involves:
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Dissolving DHA ethyl ester in anhydrous tetrahydrofuran (THF)
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Adding lithium aluminum hydride (LiAlH4) under inert conditions
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Stirring the mixture for approximately 12 hours at 25°C
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Quenching the reaction with ice-cold water to decompose excess LiAlH4
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Extracting with diethyl ether (Et2O)
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Washing with 5% HCl solution and distilled water
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Purifying using silica gel chromatography with hexanes/Et2O as eluent
This procedure has been reported to yield all-cis-Docosa-4,7,10,13,16,19-hexaen-1-ol (DHA-OH) at an efficiency of approximately 86.3% . The high yield makes this method particularly attractive for laboratory-scale synthesis.
Key Reaction Conditions and Considerations
Several factors are critical for the successful synthesis of Docosa-4,7,10,13,16,19-hexaen-1-OL:
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Inert atmosphere: The reaction must be performed under nitrogen or argon to prevent oxidation of the polyunsaturated structure.
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Anhydrous conditions: Water-free solvents and reagents are essential to prevent undesired side reactions.
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Temperature control: The reaction is typically conducted at room temperature (25°C) to maintain the integrity of the double bonds.
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Careful purification: Silica gel chromatography using a gradient of hexanes/Et2O (from 95:5 to 80:20, v/v) is effective for isolating the pure compound .
Given the compound's sensitivity to oxidation, proper handling and storage procedures are essential to maintain its integrity throughout the synthesis and subsequent applications.
Applications in Research
Precursor in Synthesis of Very-Long-Chain Polyunsaturated Fatty Acids
One of the most significant applications of Docosa-4,7,10,13,16,19-hexaen-1-OL is as an intermediate in the synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Recent research has demonstrated its utility in creating compounds such as ethyl all-cis-octacosa-10,13,16,19,22,25-hexaenoate (C28:6 n-3) through a series of chemical transformations .
The synthesis pathway involves:
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Converting Docosa-4,7,10,13,16,19-hexaen-1-OL to a bromide using triphenylphosphine dibromide
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Performing a coupling reaction using palladium catalysis to extend the carbon chain
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Generating novel VLC-PUFAs that maintain the characteristic all-cis geometry
These VLC-PUFAs have potential therapeutic applications for conditions such as macular degeneration and Stargardt disease type 3 (STGD3), where deficiencies in these compounds have been implicated .
Analytical Characterization
Spectroscopic Analysis
Characterization of Docosa-4,7,10,13,16,19-hexaen-1-OL typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure, particularly the presence of the six double bonds and the terminal alcohol group.
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Mass Spectrometry (MS): Techniques such as electron ionization mass spectrometry (EI-MS) can verify the molecular weight and fragmentation pattern characteristic of the compound.
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Infrared Spectroscopy (IR): This can identify the alcohol functional group and the carbon-carbon double bonds .
These analytical methods are essential for confirming the identity and purity of synthesized Docosa-4,7,10,13,16,19-hexaen-1-OL before its use in further research or applications.
Chromatographic Methods
Purification and analysis of Docosa-4,7,10,13,16,19-hexaen-1-OL typically involve:
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Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and initial purity assessment
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Column Chromatography: Silica gel chromatography with hexanes/Et2O gradients is commonly employed for purification
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High-Performance Liquid Chromatography (HPLC): Can be used for analytical characterization and purity determination
These methods are crucial for ensuring the high purity required for research applications, particularly when the compound is used as an intermediate in multi-step syntheses.
Comparison with Related Compounds
Docosa-4,7,10,13,16,19-hexaen-1-OL vs. Docosahexaenoic Acid (DHA)
| Feature | Docosa-4,7,10,13,16,19-hexaen-1-OL | Docosahexaenoic Acid (DHA) |
|---|---|---|
| Molecular Formula | C22H34O | C22H32O2 |
| Molecular Weight | 314.513 g/mol | 328.49 g/mol |
| Terminal Group | Alcohol (-OH) | Carboxylic acid (-COOH) |
| Double Bond Positions | 4,7,10,13,16,19 | 4,7,10,13,16,19 |
| Acidity | Low (alcohol) | High (carboxylic acid) |
| Water Solubility | Lower | Higher |
| Primary Sources | Synthetic | Marine organisms, algae |
| Biological Role | Research intermediate | Essential fatty acid |
This comparison highlights the structural similarities and functional differences between the two compounds, which influence their chemical properties and potential applications .
Current Research Directions
Synthesis of VLC-PUFAs
Recent research has focused on using Docosa-4,7,10,13,16,19-hexaen-1-OL as a key intermediate in the synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). These compounds, such as C28:6 n-3, have potential therapeutic applications for conditions like age-related macular degeneration and Stargardt disease type 3 .
The development of efficient synthetic pathways for these VLC-PUFAs represents an important advance in providing potential treatments for these conditions, as no suitable dietary sources have been identified and biotechnological production remains challenging .
Analytical Standards and Research Tools
Docosa-4,7,10,13,16,19-hexaen-1-OL also serves as an important analytical standard and research tool in lipid biochemistry. Its well-defined structure and high purity make it valuable for:
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Calibration of analytical instruments
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Reference standard in lipid analysis
These applications contribute to advancing our understanding of lipid biochemistry and the role of polyunsaturated compounds in biological systems.
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